Cas no 2172053-76-6 (1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide)

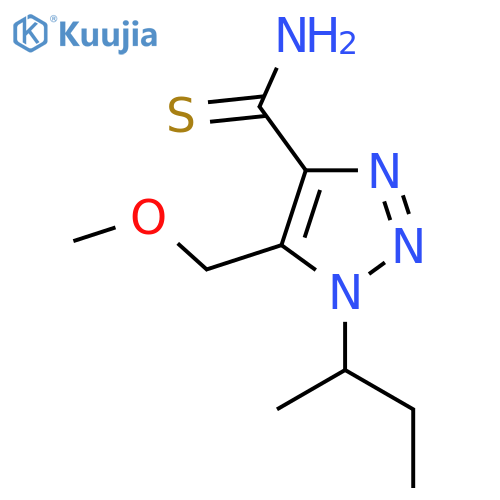

2172053-76-6 structure

商品名:1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide

1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide 化学的及び物理的性質

名前と識別子

-

- 1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide

- EN300-1596434

- 2172053-76-6

-

- インチ: 1S/C9H16N4OS/c1-4-6(2)13-7(5-14-3)8(9(10)15)11-12-13/h6H,4-5H2,1-3H3,(H2,10,15)

- InChIKey: AHYWHSVNADQCNK-UHFFFAOYSA-N

- ほほえんだ: S=C(C1=C(COC)N(C(C)CC)N=N1)N

計算された属性

- せいみつぶんしりょう: 228.10448232g/mol

- どういたいしつりょう: 228.10448232g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 98Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1596434-1.0g |

1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |

2172053-76-6 | 1g |

$1485.0 | 2023-06-04 | ||

| Enamine | EN300-1596434-5.0g |

1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |

2172053-76-6 | 5g |

$4309.0 | 2023-06-04 | ||

| Enamine | EN300-1596434-50mg |

1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |

2172053-76-6 | 50mg |

$1247.0 | 2023-09-23 | ||

| Enamine | EN300-1596434-10000mg |

1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |

2172053-76-6 | 10000mg |

$6390.0 | 2023-09-23 | ||

| Enamine | EN300-1596434-1000mg |

1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |

2172053-76-6 | 1000mg |

$1485.0 | 2023-09-23 | ||

| Enamine | EN300-1596434-500mg |

1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |

2172053-76-6 | 500mg |

$1426.0 | 2023-09-23 | ||

| Enamine | EN300-1596434-250mg |

1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |

2172053-76-6 | 250mg |

$1366.0 | 2023-09-23 | ||

| Enamine | EN300-1596434-0.05g |

1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |

2172053-76-6 | 0.05g |

$1247.0 | 2023-06-04 | ||

| Enamine | EN300-1596434-0.1g |

1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |

2172053-76-6 | 0.1g |

$1307.0 | 2023-06-04 | ||

| Enamine | EN300-1596434-0.25g |

1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide |

2172053-76-6 | 0.25g |

$1366.0 | 2023-06-04 |

1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide 関連文献

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

2172053-76-6 (1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide) 関連製品

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬